molecular formula C7H8N2O3 B8735933 ethyl 5-formyl-1H-pyrazole-4-carboxylate

ethyl 5-formyl-1H-pyrazole-4-carboxylate

Cat. No.: B8735933
M. Wt: 168.15 g/mol
InChI Key: JLORBYOOJMLUMJ-UHFFFAOYSA-N
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Description

ethyl 5-formyl-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a pyrazole ring substituted with a formyl group at the 3-position and an ethyl ester group at the 4-position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-formyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation using formic acid or formylating agents . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as FeCl3/PVP can be used to accelerate the reaction . The use of green solvents like water/PEG-400 is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: ethyl 5-formyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 1H-Pyrazole-4-carboxylic acid, 3-carboxylic acid.

    Reduction: 1H-Pyrazole-4-carboxylic acid, 3-hydroxymethyl-, ethyl ester.

    Substitution: 1H-Pyrazole-4-carboxylic acid, 3-formyl-, amide derivatives.

Comparison with Similar Compounds

Comparison: ethyl 5-formyl-1H-pyrazole-4-carboxylate is unique due to the presence of both a formyl and an ethyl ester group. This dual functionality allows for a broader range of chemical modifications and applications compared to its simpler counterparts . The formyl group provides a reactive site for further derivatization, while the ester group enhances its solubility and stability .

Properties

IUPAC Name

ethyl 5-formyl-1H-pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-8-9-6(5)4-10/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLORBYOOJMLUMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56563-30-5
Record name ethyl 5-formyl-1H-pyrazole-4-carboxylate
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